molecular formula C18H17Cl3O4 B14455345 Ethyl 2-[2-chloro-5-(2,4-dichlorophenoxy)phenoxy]butanoate CAS No. 68533-85-7

Ethyl 2-[2-chloro-5-(2,4-dichlorophenoxy)phenoxy]butanoate

Cat. No.: B14455345
CAS No.: 68533-85-7
M. Wt: 403.7 g/mol
InChI Key: RAOHYJUPUNBPDO-UHFFFAOYSA-N
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Description

Ethyl 2-[2-chloro-5-(2,4-dichlorophenoxy)phenoxy]butanoate is a synthetic organic compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture for their ability to selectively kill broad-leaf weeds without harming monocotyledonous crops like wheat and maize .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-chloro-5-(2,4-dichlorophenoxy)phenoxy]butanoate typically involves the esterification of 2-[2-chloro-5-(2,4-dichlorophenoxy)phenoxy]butanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors equipped with reflux condensers. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-chloro-5-(2,4-dichlorophenoxy)phenoxy]butanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Sodium hydroxide (NaOH) or other strong bases.

Major Products Formed

Scientific Research Applications

Ethyl 2-[2-chloro-5-(2,4-dichlorophenoxy)phenoxy]butanoate has several applications in scientific research:

Mechanism of Action

The compound exerts its herbicidal effects by mimicking the plant hormone auxin. When applied to broad-leaf plants, it induces rapid, uncontrolled growth, leading to the death of the plant. The molecular targets include auxin receptors and pathways involved in cell elongation and division .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenoxyacetic acid (2,4-D)
  • 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)
  • Mecoprop
  • Dichlorprop
  • Fenoprop

Uniqueness

Ethyl 2-[2-chloro-5-(2,4-dichlorophenoxy)phenoxy]butanoate is unique due to its specific structural configuration, which provides a distinct mode of action and selectivity compared to other phenoxy herbicides. Its ester functional group also contributes to its unique chemical properties and reactivity .

Properties

CAS No.

68533-85-7

Molecular Formula

C18H17Cl3O4

Molecular Weight

403.7 g/mol

IUPAC Name

ethyl 2-[2-chloro-5-(2,4-dichlorophenoxy)phenoxy]butanoate

InChI

InChI=1S/C18H17Cl3O4/c1-3-15(18(22)23-4-2)25-17-10-12(6-7-13(17)20)24-16-8-5-11(19)9-14(16)21/h5-10,15H,3-4H2,1-2H3

InChI Key

RAOHYJUPUNBPDO-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OCC)OC1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

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